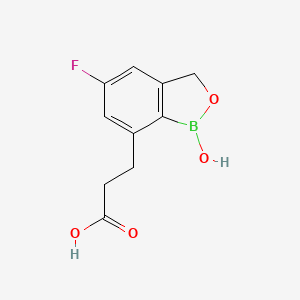
3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid typically involves the following steps:
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core. This can be achieved through the reaction of a suitable boronic acid derivative with a diol or a related compound under acidic conditions.
Introduction of the Fluoro Group:
Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety to the benzoxaborole core. This can be achieved through esterification or amidation reactions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Amines, Thiols, Ethers
Scientific Research Applications
3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal agent, particularly in the treatment of onychomycosis.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase . This inhibition disrupts protein synthesis, leading to the death of the fungal cells.
Comparison with Similar Compounds
Similar Compounds
Tavaborole: Another benzoxaborole compound used as a topical antifungal agent.
Crisaborole: A benzoxaborole used in the treatment of atopic dermatitis.
Uniqueness
3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid is unique due to its specific structural features, such as the presence of the fluoro group and the propanoic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BFO4 |
|---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
3-(5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BFO4/c12-8-3-6(1-2-9(13)14)10-7(4-8)5-16-11(10)15/h3-4,15H,1-2,5H2,(H,13,14) |
InChI Key |
FLJUDIBPMNGMLQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2CCC(=O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12305576.png)
![3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)
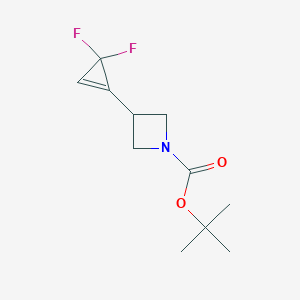
![3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12305588.png)
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)
![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
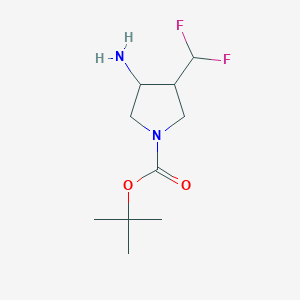
![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)
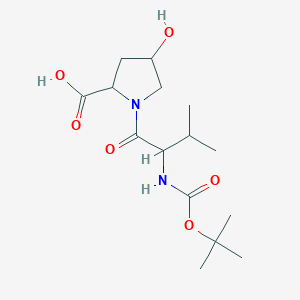

![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)

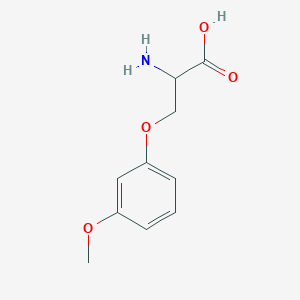
![3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate](/img/structure/B12305658.png)
